molecular formula C8H9ClN4O B2466138 5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one CAS No. 1795186-69-4

5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one

Cat. No.: B2466138
CAS No.: 1795186-69-4
M. Wt: 212.64
InChI Key: ZGGFDNNAEAOUFN-UHFFFAOYSA-N
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Description

5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one is a heterocyclic compound that belongs to the class of pyrazolo[4,3-D]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often include the use of solvents such as butanol and catalysts like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methyl groups contribute to its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-chloro-1,3,6-trimethylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O/c1-4-5-6(13(3)11-4)7(14)12(2)8(9)10-5/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGFDNNAEAOUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1N=C(N(C2=O)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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